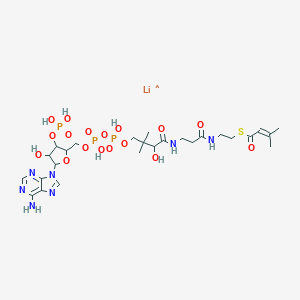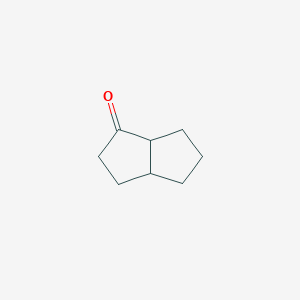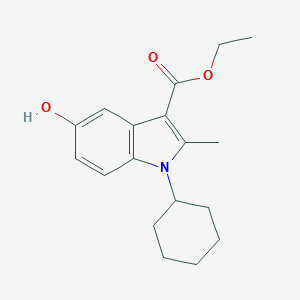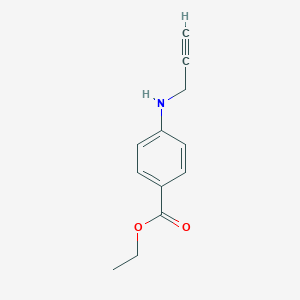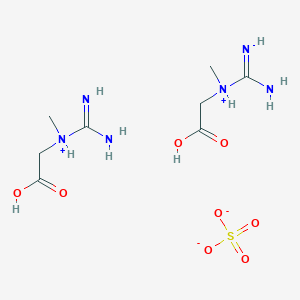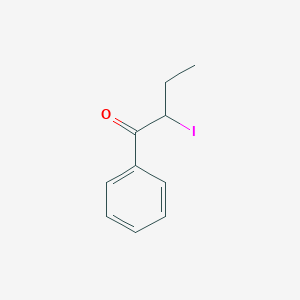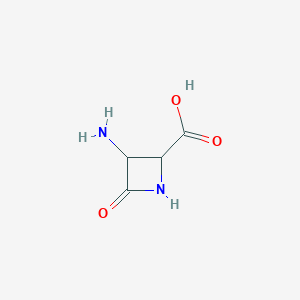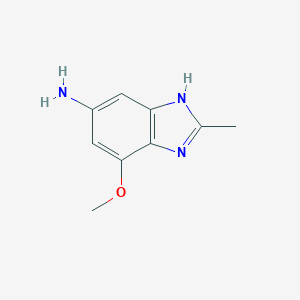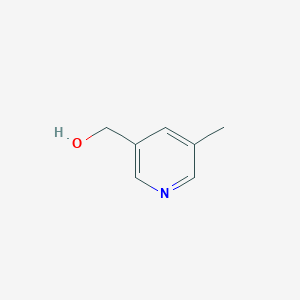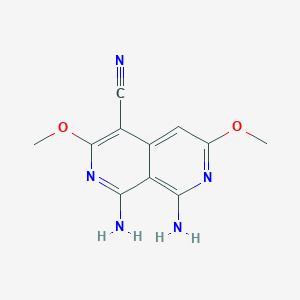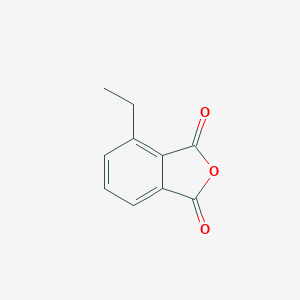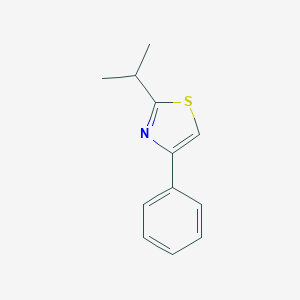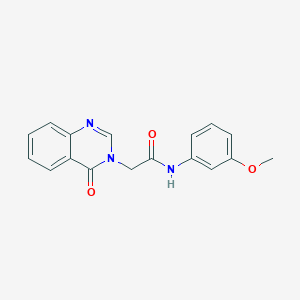
3(4H)-Quinazolineacetamide, N-(3-methoxyphenyl)-4-oxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3(4H)-Quinazolineacetamide, N-(3-methoxyphenyl)-4-oxo- is a chemical compound that has gained significant attention in the field of scientific research due to its potential in various applications.
Mécanisme D'action
The mechanism of action of 3(4H)-Quinazolineacetamide, N-(3-methoxyphenyl)-4-oxo- is not fully understood. However, it has been suggested that it may inhibit the activity of certain enzymes involved in cancer cell proliferation and inflammation.
Effets Biochimiques Et Physiologiques
In addition to its antiproliferative and anti-inflammatory properties, 3(4H)-Quinazolineacetamide, N-(3-methoxyphenyl)-4-oxo- has been shown to have other biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells and can also inhibit angiogenesis (the formation of new blood vessels) in tumors.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3(4H)-Quinazolineacetamide, N-(3-methoxyphenyl)-4-oxo- in lab experiments is its potent antiproliferative activity against various cancer cell lines. However, one of the limitations is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Orientations Futures
There are several future directions for the study of 3(4H)-Quinazolineacetamide, N-(3-methoxyphenyl)-4-oxo-. One area of research could focus on identifying the specific enzymes targeted by the compound and elucidating its mechanism of action. Another area of research could involve the development of more potent analogs of the compound for use in cancer therapy. Additionally, the potential use of 3(4H)-Quinazolineacetamide, N-(3-methoxyphenyl)-4-oxo- in combination with other drugs or therapies could also be explored.
Méthodes De Synthèse
The synthesis of 3(4H)-Quinazolineacetamide, N-(3-methoxyphenyl)-4-oxo- involves the reaction of 3-methoxyaniline with ethyl acetoacetate in the presence of acetic anhydride and catalytic amounts of p-toluenesulfonic acid. The product is then treated with hydrochloric acid to obtain the final compound.
Applications De Recherche Scientifique
3(4H)-Quinazolineacetamide, N-(3-methoxyphenyl)-4-oxo- has been extensively studied for its potential in various scientific research applications. It has been found to exhibit antiproliferative activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.
Propriétés
Numéro CAS |
108086-41-5 |
|---|---|
Nom du produit |
3(4H)-Quinazolineacetamide, N-(3-methoxyphenyl)-4-oxo- |
Formule moléculaire |
C17H15N3O3 |
Poids moléculaire |
309.32 g/mol |
Nom IUPAC |
N-(3-methoxyphenyl)-2-(4-oxoquinazolin-3-yl)acetamide |
InChI |
InChI=1S/C17H15N3O3/c1-23-13-6-4-5-12(9-13)19-16(21)10-20-11-18-15-8-3-2-7-14(15)17(20)22/h2-9,11H,10H2,1H3,(H,19,21) |
Clé InChI |
CXTMXLGYEAHONQ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)NC(=O)CN2C=NC3=CC=CC=C3C2=O |
SMILES canonique |
COC1=CC=CC(=C1)NC(=O)CN2C=NC3=CC=CC=C3C2=O |
Autres numéros CAS |
108086-41-5 |
Synonymes |
N-(3-methoxyphenyl)-2-(4-oxoquinazolin-3-yl)acetamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl (2S)-2-[[(2S,3S)-2-[[(2S)-2-[[3-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-2-hydroxy-5-methylhexyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoate](/img/structure/B25288.png)
